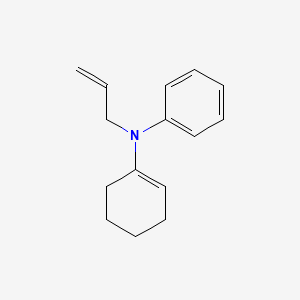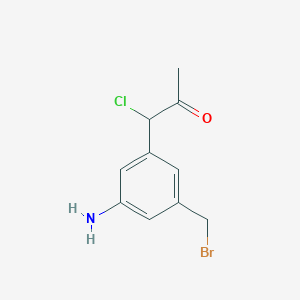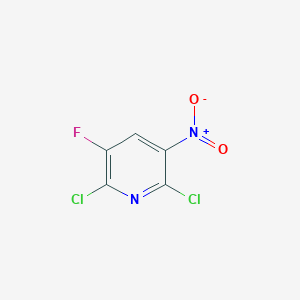
Vitamin D3 25-hydroxy monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 25-hydroxy monohydrate can be achieved through a biocatalytic process using molybdenum-dependent steroid C25 dehydrogenase. This enzyme, produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions, catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3 using water as a hydroxylating agent . The reaction conditions involve high-density suspensions of resting cells and can achieve a yield of 99% within 50 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. This method ensures high specificity and accuracy in measuring the concentration of the compound in human serum .
化学反応の分析
Types of Reactions: Vitamin D3 25-hydroxy monohydrate undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of vitamin D3 to form 25-hydroxyvitamin D3, which is further hydroxylated to produce calcitriol .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase and water as a hydroxylating agent . The reactions typically occur under semi-aerobic conditions with high-density suspensions of resting cells .
Major Products Formed: The major products formed from these reactions include 25-hydroxyvitamin D3 and calcitriol (1,25-dihydroxyvitamin D3), which are essential for maintaining calcium and phosphate homeostasis in the body .
科学的研究の応用
Vitamin D3 25-hydroxy monohydrate has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a biomarker to determine the status of vitamin D in the body and is crucial for studying the effects of vitamin D deficiency . In medicine, it is used to treat and prevent conditions related to vitamin D deficiency, such as rickets and osteomalacia . In industry, it is used in the production of vitamin D supplements and fortified foods .
作用機序
The mechanism of action of Vitamin D3 25-hydroxy monohydrate involves its conversion to calcitriol in the kidneys by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This process regulates calcium and phosphate homeostasis, promoting bone health and cellular growth .
類似化合物との比較
Similar Compounds: Similar compounds to Vitamin D3 25-hydroxy monohydrate include:
- Vitamin D2 (ergocalciferol)
- 1,25-dihydroxyvitamin D3 (calcitriol)
- 1-alpha-hydroxyvitamin D3 (alfacalcidol)
Uniqueness: This compound is unique due to its role as the primary circulating form of vitamin D3 in the blood and its high efficacy in improving vitamin D status . Unlike other forms of vitamin D, it serves as a direct precursor to the active form, calcitriol, making it essential for maintaining calcium and phosphate balance in the body .
特性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChIキー |
JWUBBDSIWDLEOM-VBBWTYDJSA-N |
異性体SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)








![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)


